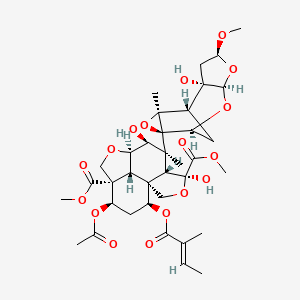
Vepaol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vepaol is a limonoid found in Azadirachta indica. It has a role as a plant metabolite. It is a limonoid, an acetate ester, an epoxide, a tertiary alcohol, a secondary alcohol, a methyl ester and an enoate ester. It derives from a tiglic acid.
Wissenschaftliche Forschungsanwendungen
Virtual Environment Performance Assessment
The Virtual Environment Performance Assessment Battery (VEPAB) is significant in the realm of scientific research, particularly in training applications using virtual environment (VE) technology. VEPAB measures human performance in tasks like vision, locomotion, tracking, object manipulation, and reaction time in three-dimensional interactive VEs. It is utilized to provide orientation for interacting in VEs and to assess skill acquisition and entry-level performance of users. VEPAB also enables the comparison of task performance, side effects, and subjective reactions across different VE systems, thereby promoting continuity in training research involving varied technologies and subject populations (Lampton et al., 1994).
Community-Based Participatory Indigenous Research
In Canada, where research involving Indigenous communities has historical ties with colonialism, community-based participatory research (CBPR) methods like Photovoice have been adapted for Indigenous research. This method employs participant-employed photography and dialogue to create social change. It has proven effective in balancing power, fostering trust, building capacity, and responding to cultural preferences in research partnerships with First Nations in Western Canada (Castleden & Garvin, 2008).
Visual Evoked Potentials in Neurological Research
Studies on visual evoked potentials (VEPs) have been instrumental in psychiatric and neurological research. VEPs' augmenting-reducing response is related to low levels of endorphins, serotonin, and dopamine in the central nervous system, offering insights into the biochemical basis of psychiatric conditions (von Knorring & Perris, 1981).
Educational Applications
The development of a Web-based Performance Assessment system to evaluate examinees’ understanding of scientific experiment procedures through multimedia animation represents an educational application of VEP. This system records and scores the process of responding to multimedia animation questions, enhancing the evaluation of students' understanding of scientific experiments (Wang, 2018).
Environmental and Occupational Health
VEPs and chemosensory evoked potentials (CSEP) have applications in occupational and environmental health, particularly in experimental neurotoxicity and human neurotoxicity testing. These potentials are useful for cross-species extrapolation and studying indoor air pollution effects (Otto & Hudnell, 1993).
Eigenschaften
Produktname |
Vepaol |
|---|---|
Molekularformel |
C36H48O17 |
Molekulargewicht |
752.8 g/mol |
IUPAC-Name |
dimethyl (1S,4S,5R,6S,7S,8R,11S,12R,14S,15R)-12-acetyloxy-4,7-dihydroxy-6-[(1S,2S,4S,6R,8S,9R,11S)-2-hydroxy-4-methoxy-11-methyl-5,7,10-trioxatetracyclo[6.3.1.02,6.09,11]dodecan-9-yl]-6-methyl-14-[(E)-2-methylbut-2-enoyl]oxy-3,9-dioxatetracyclo[6.6.1.01,5.011,15]pentadecane-4,11-dicarboxylate |
InChI |
InChI=1S/C36H48O17/c1-9-15(2)25(39)50-18-11-19(49-16(3)37)33(27(40)45-7)13-47-22-23(33)32(18)14-48-35(43,28(41)46-8)26(32)30(4,24(22)38)36-20-10-17(31(36,5)53-36)34(42)12-21(44-6)52-29(34)51-20/h9,17-24,26,29,38,42-43H,10-14H2,1-8H3/b15-9+/t17-,18+,19-,20+,21+,22-,23-,24-,26+,29-,30-,31+,32+,33+,34+,35+,36+/m1/s1 |
InChI-Schlüssel |
HAIAPLNAMFKNPR-CMRNRKAMSA-N |
Isomerische SMILES |
C/C=C(\C)/C(=O)O[C@H]1C[C@H]([C@]2(CO[C@@H]3[C@@H]2[C@]14CO[C@@]([C@H]4[C@]([C@@H]3O)(C)[C@@]56[C@@H]7C[C@H]([C@@]5(O6)C)[C@]8(C[C@H](O[C@H]8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C2(COC3C2C14COC(C4C(C3O)(C)C56C7CC(C5(O6)C)C8(CC(OC8O7)OC)O)(C(=O)OC)O)C(=O)OC)OC(=O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1256240.png)
![(8R,9S,10R,13S,14S)-3,10,13-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1256241.png)
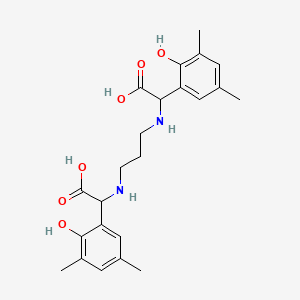
![(1R,2S,6S,9S,10S,11S,12S,14R,15R,17S,18S,20S,23R,24S)-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol](/img/structure/B1256243.png)
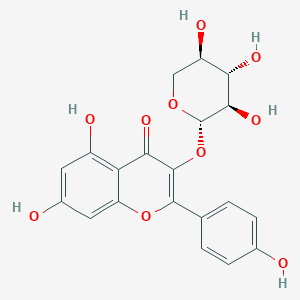
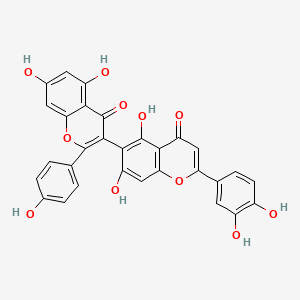
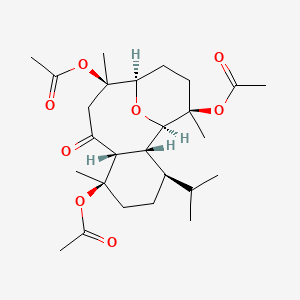
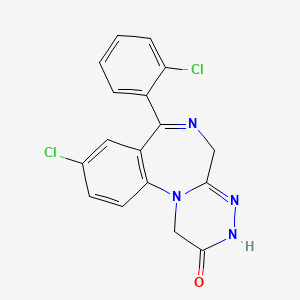
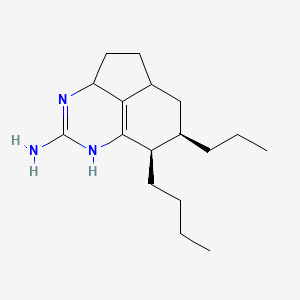
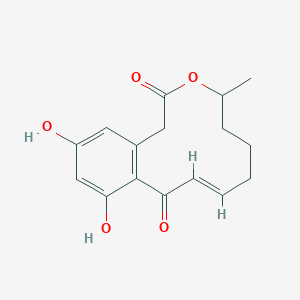
![methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1256256.png)
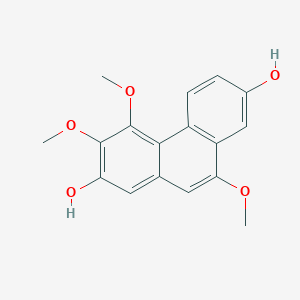
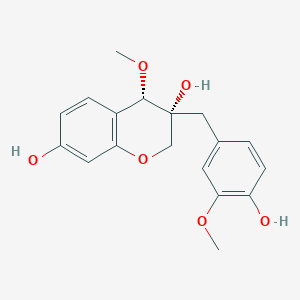
![(oxiran-2-yl)methyl 2-{6-[(oxiran-2-yl)methoxy]-3-oxo-3H-xanthen-9-yl}benzoate](/img/structure/B1256264.png)